molecular formula C4HI4N B189636 Iodol CAS No. 87-58-1

Iodol

Cat. No. B189636
CAS RN: 87-58-1
M. Wt: 570.68 g/mol
InChI Key: VJOVAKSZILJDBB-UHFFFAOYSA-N
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Description

“Iodol” is a biocide for professional use . It is recognized for disinfection of surfaces in contact with food and feed, and is approved for disinfection by wetting of livestock buildings and empty stalls, as well as by spraying of empty stalls and surfaces of drinking water pipes for animals . The target organisms are bacteria and yeasts .

Scientific Research Applications

  • Medical Imaging Applications :

    • Iopamidol is widely used as a contrast agent in CT scans and has potential applications in MRI. It contains proton pools that interact with water, affecting NMR properties and facilitating diagnostic applications in combined MRI and CT studies (Aime et al., 2005).
    • It has been used for pH mapping in kidneys through MRI in mice, utilizing its pH-dependent amide functionalities (Longo et al., 2011).
    • Iopamidol is explored for lumbar myelography, showing high diagnostic quality and a favorable safety profile (Kleefield et al., 1983).
  • Public Health Policy and Treatment :

    • The use of iodinated oil in public health programs for iodine deficiency has been significant, as seen in Peru's program for controlling endemic goiter and cretinism, leading to the virtual elimination of iodine deficiency by 1995 (Pretell, 2017).
  • Environmental and Water Safety :

    • The degradation of Iopamidol in water and its reaction with disinfectants have been studied, highlighting the formation of iodinated trihalomethanes (I-THMs), a concern for water safety (Li et al., 2021).
    • Research on iodinated X-ray contrast media, including Iopamidol, has identified them as sources of iodine in the formation of toxic disinfection byproducts in water, emphasizing the need for careful management of these substances in medical and environmental contexts (Duirk et al., 2011).

Safety And Hazards

One source suggests that “Iodol” is flammable, can cause skin irritation, serious eye irritation, and may be toxic if inhaled . It may also cause respiratory irritation .

properties

IUPAC Name

2,3,4,5-tetraiodo-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HI4N/c5-1-2(6)4(8)9-3(1)7/h9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOVAKSZILJDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=C1I)I)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HI4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236041
Record name Iodol [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodol

CAS RN

87-58-1
Record name Iodopyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodol [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36714
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Iodol [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetraiodopyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.595
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IODOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35ZC5024YS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,700
Citations
K Xie, S Zhao, X Li - Journal of Nanoscience and …, 2020 - ingentaconnect.com
To determine serum proteolytic activity, NO (nitric oxide) levels, TAC (total antioxidant capacity), and TOS (total oxidant status) in acute hemorrhagic stroke, the in vivo oxidative stress …
Number of citations: 9 www.ingentaconnect.com
POF IODOL - cambridge.org
The Oil of Pine has for long been employed with great success in chronic and sub-acute catarrhal affections of the throat and lungs, and at various places on the Continent the" Fine …
Number of citations: 3 www.cambridge.org
J Weber, J Kaufmann, K Kult - Rofo: Fortschritte auf dem Gebiete …, 1984 - europepmc.org
In 59 patients having non-operable malignant renal tumours, palliative trans-catheter embolization was performed. In 42 of them follow-up observations were realized over 18 months. …
Number of citations: 1 europepmc.org
M ROOT, M APTERA - scholar.archive.org
… He says that iodol is prescribed in Belgium by Dr. Coppez in … affections under the forms of iodol-collodion, iodol-bougies, &c… by injections of iodol and iodoform in animals that iodol is far …
Number of citations: 2 scholar.archive.org
G MACDONALD - 1887 - cambridge.org
… IODOL is very rich in iodine, containing only 7 per cent, less than iodoform, but parting with … of iodol. The author uses the following preparations :— 1. Insufflations of the pure powder. …
Number of citations: 2 www.cambridge.org
P Manenkov - Kazan medical journal, 1934 - kazanmedjournal.ru
The author used material from 269 infertile women, of whom 43% had bilateral tubal occlusion and 57% had unilateral occlusion, to conclude that in a not so small percentage of cases, …
Number of citations: 2 kazanmedjournal.ru
TIE ED1ToR - search.proquest.com
… Ointment is rccommended by Trousseau (L'Union Méd, May 22, 1886) to be made of iodol 2 gm. and soft paraffin 10 gm. Iodol Lotion is prepared with iodol 3 gm., alcolhol 32 gm. and …
Number of citations: 0 search.proquest.com
O Sakurada, C Kennedy, J Jehle… - American Journal …, 1978 - journals.physiology.org
… Two batches of iodol 1 IC lantipyrine were used, one with a specific activity of 9-9 mCi/mmol and … with 1 ‘-‘C]antipyrine were significantly lower than those obtained with iodol Ylantipyrine …
Number of citations: 609 journals.physiology.org
FX MoERK - American Journal of Pharmacy (1835-1907), 1893 - search.proquest.com
… Hirschsohn in determining the solubility of iodol in volatile oils; it was noticed that iodol was much more soluble in some oils than in others, and that in some oils a crystalline …
Number of citations: 2 search.proquest.com
W Lindemann - The American Journal of Dental Science, 1897 - ncbi.nlm.nih.gov
… The pulp laid bare during excavation is covered with iodol … is then mixed with iodol (cement and iodol-powder in equal … This iodol cement should be applied very lightly by means of …
Number of citations: 3 www.ncbi.nlm.nih.gov

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